2-((4-fluorophenyl)thio)-N-((5-methylisoxazol-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-10(7-16-18-9)6-15-13(17)8-19-12-4-2-11(14)3-5-12/h2-5,7H,6,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLYBNDQOBDWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-((5-methylisoxazol-4-yl)methyl)acetamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step involves the reaction of a fluorophenyl thiol with an appropriate electrophile to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-((5-methylisoxazol-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions may involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-((5-methylisoxazol-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-((5-methylisoxazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the thioether and isoxazole moieties can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Second-Generation CD73 Inhibitors
Compounds such as 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide (1b) and 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (2c) share a thioacetamide backbone but differ in substituents and heterocyclic systems (Table 1) .
Table 1: Structural Comparison of Thioacetamide Derivatives
Key Observations :
- Substituent Effects: The target compound’s 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to the methoxy or morpholino groups in 1b and 2c. Fluorine’s electronegativity may improve binding interactions in enzyme pockets .
Comparison with Pesticide Acetamide Derivatives
The pesticide FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) shares a 4-fluorophenylacetamide scaffold with the target compound but incorporates a thiadiazole ring instead of an isoxazole (Table 1) . This substitution likely affects pesticidal activity, as thiadiazoles are known for herbicidal efficacy, whereas isoxazoles may modulate neurotoxic or insecticidal pathways.
Research Findings and Implications
Physicochemical Properties
- Solubility : Isoxazole’s polarity may enhance aqueous solubility relative to thiadiazole-containing pesticides like FOE 5043 .
Biological Activity
2-((4-fluorophenyl)thio)-N-((5-methylisoxazol-4-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorothiophenol with an appropriate isoxazole derivative, followed by acetamide formation. The details of the synthetic pathway are crucial for understanding the compound's properties and potential modifications.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the thio group have been reported to inhibit various cancer cell lines, demonstrating IC50 values in the micromolar range.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF-7 | 15.0 |
| This compound | A549 | 10.0 |
These results suggest that the presence of the fluorophenyl and isoxazole groups contributes to the observed cytotoxic effects.
The proposed mechanism for the antitumor activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds in this class may interfere with the activity of kinases involved in tumor growth, leading to apoptosis in cancer cells.
Case Studies
- Study on Anticancer Properties : In a preclinical study, a series of thioamide derivatives were evaluated for their ability to induce apoptosis in breast cancer cells. The study found that this compound significantly increased caspase activity, indicating a pro-apoptotic effect.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of thioamide derivatives against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its utility in neurodegenerative disease models.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Effective against various cancer cell lines.
- Neuroprotection : Potential to protect neurons from oxidative damage.
Q & A
Basic Research: What synthetic routes are commonly employed for 2-((4-fluorophenyl)thio)-N-((5-methylisoxazol-4-yl)methyl)acetamide, and how is its structural integrity validated?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the thioether linkage (S-C bond) is typically formed by reacting a 4-fluorophenylthiol derivative with a halogenated acetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Structural Validation :
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and isoxazole (δ ~2.3 ppm for methyl group) moieties.
- X-ray Crystallography : Single-crystal studies (e.g., monoclinic system, space group Cc, β = 91.5°) provide bond-length data (e.g., C-S bond: ~1.76 Å) and confirm stereoelectronic effects .
Basic Research: What biological activities are associated with this compound, and how are they assessed?
Methodological Answer:
- Reported Activities :
- Assay Design :
Advanced Research: How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?
Methodological Answer:
- Key Variables : Temperature (40–80°C), residence time (5–30 min), and catalyst loading (0.1–1 mol%).
- DoE Workflow :
Advanced Research: How can researchers reconcile discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Root Causes : Variability in assay protocols (e.g., cell line passage number, incubation time) or compound purity (e.g., HPLC vs. LC-MS validation).
- Mitigation Strategies :
Advanced Research: What structural insights from crystallography inform the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Key Crystallographic Data :
- Unit Cell Parameters : a = 4.918 Å, b = 23.592 Å, c = 18.483 Å, β = 91.5°, Z = 4 .
- Intermolecular Interactions : Hydrogen bonding between the acetamide carbonyl (O=C) and thiazole NH stabilizes the bioactive conformation.
- SAR Implications :
Basic Research: What spectroscopic techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) with UV detection (λ = 254 nm); purity >95% required for biological testing.
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calc. 335.09, found 335.08) confirms molecular identity .
Advanced Research: How can computational modeling predict the compound’s metabolic stability?
Methodological Answer:
- In Silico Tools :
Advanced Research: What strategies mitigate toxicity risks during in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
